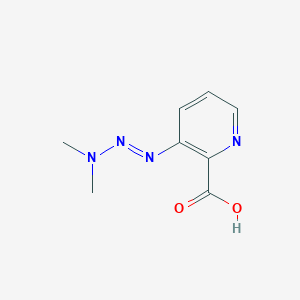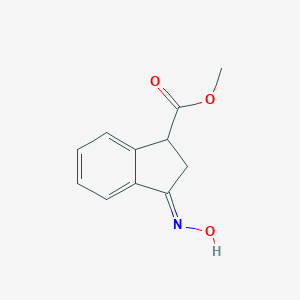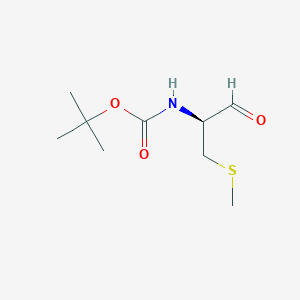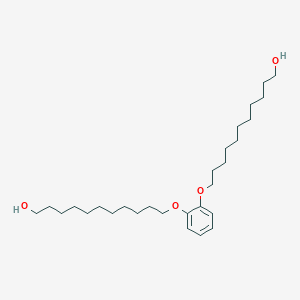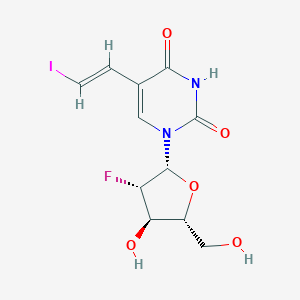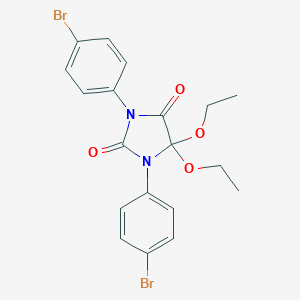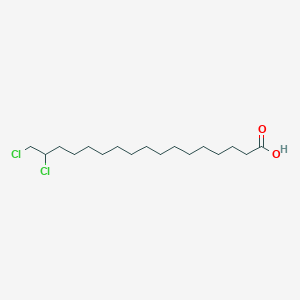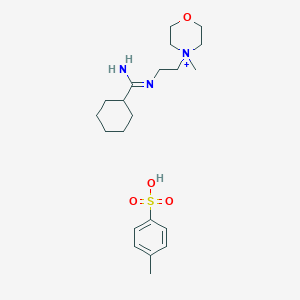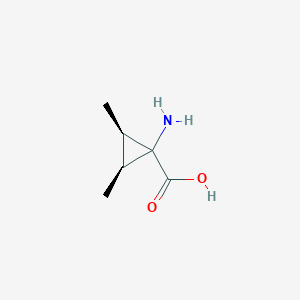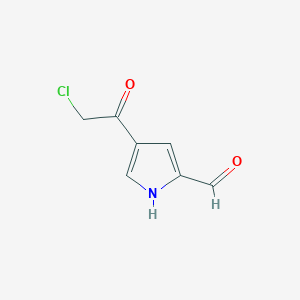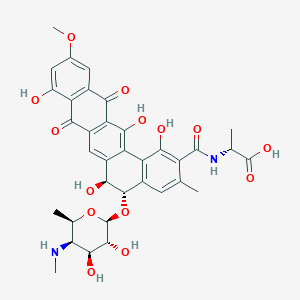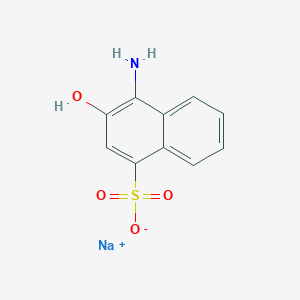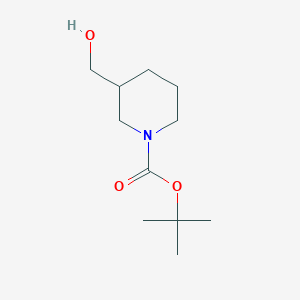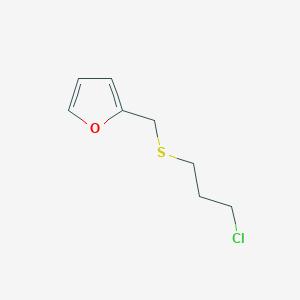
2-(((3-Chloropropyl)thio)methyl)furan
Overview
Description
2-(((3-Chloropropyl)thio)methyl)furan, commonly known as CPFM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPFM is a heterocyclic compound that belongs to the furan family, and it possesses a thioether and chloropropyl group.
Mechanism Of Action
The mechanism of action of CPFM is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. CPFM has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. Additionally, CPFM has been shown to bind to specific proteins, such as albumin and hemoglobin.
Biochemical And Physiological Effects
CPFM has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. CPFM has been shown to scavenge free radicals and protect against oxidative stress. Additionally, CPFM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CPFM has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Advantages And Limitations For Lab Experiments
CPFM has several advantages for lab experiments, including its ease of synthesis and availability. CPFM is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, CPFM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on CPFM. One area of interest is the development of CPFM-based materials with unique properties, such as conductivity or optical properties. Another area of interest is the development of CPFM-based drugs for the treatment of specific diseases, such as cancer or Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of CPFM and its potential applications in various fields.
Scientific Research Applications
CPFM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, CPFM has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In materials science, CPFM has been used as a building block for the synthesis of new materials with unique properties. In chemical biology, CPFM has been used as a tool for studying the function of proteins and enzymes.
properties
CAS RN |
114914-08-8 |
|---|---|
Product Name |
2-(((3-Chloropropyl)thio)methyl)furan |
Molecular Formula |
C8H13ClOS |
Molecular Weight |
190.69 g/mol |
IUPAC Name |
2-(3-chloropropylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H11ClOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7H2 |
InChI Key |
QUKKJOOPLFQZBL-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CSCCCCl |
Canonical SMILES |
C1=COC(=C1)CSCCCCl |
synonyms |
3-chloropropyl-2-furfurylsulfide CLPFS |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)
